molecular formula C9H12O5S2 B1302818 [3,5-Bis(methylsulfonyl)phenyl]methanol CAS No. 849924-86-3

[3,5-Bis(methylsulfonyl)phenyl]methanol

Cat. No. B1302818
CAS RN: 849924-86-3
M. Wt: 264.3 g/mol
InChI Key: IDDJNQHFOJHFCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfone compounds involves several methods. For instance, the synthesis of methylsulfonylpolychlorobiphenyls is achieved through the oxidation of methylthiopolychlorobiphenyls using hydrogen peroxide in acetic acid . Another method involves the preparation of 3,5-bis(trifluoromethyl)phenyl sulfones from commercially available thiophenol through an alkylation/oxidation two-step sequence . These methods indicate that sulfone compounds can be synthesized through direct oxidation of thioethers or via a two-step process involving alkylation followed by oxidation.

Molecular Structure Analysis

The molecular structure of sulfone compounds can be complex, as indicated by the crystal structure analysis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which crystallizes in the monoclinic space group . The structure of bis(methanol)-α,β,γ,δ-tetraphenylporphinatomanganese(III) perchlorate-methanol also provides insights into the coordination spheres of high-spin Mn(III) porphyrin, which could be relevant to understanding the structural characteristics of sulfone compounds .

Chemical Reactions Analysis

The reactivity of sulfone compounds can be seen in the Rh(III)-catalyzed migratory insertion of bis(phenylsulfonyl)carbene into aromatic C-H bonds, leading to a variety of bis(phenylsulfonyl)methyl derivatives . Additionally, the carbanion from bis(phenylsulfonyl)methane can form σ-adducts with 4-nitrobenzofurazan derivatives, which undergo elimination reactions to yield alkene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds and their mixtures can be determined through various measurements. For example, the densities, dynamic viscosities, and refractive indices of a ternary system including a sulfone compound were measured, and excess molar volumes as well as viscosity changes of mixing were calculated . The thermodynamic properties of mixtures of ionic liquids and primary alcohols, including methanol, were also studied, providing insights into the changes in structure and macroscopic properties upon addition of alcohols .

Scientific Research Applications

Catalytic and Electrochemical Applications

  • Platinum Catalyst for Methanol Oxidation : Tang et al. (2016) reported a strategy to form a radical electrocatalyst by oxidizing bis(trifluoromethylsulfonyl)imide anion. This catalyst promotes electrooxidation of methanol, significantly decreasing the formation potential with the existence of the radical (Tang et al., 2016).

Organic Chemistry and Reaction Mechanisms

  • Zwitterionic Salts in Transesterification : Ishihara et al. (2008) demonstrated that novel zwitterionic salts are effective as organocatalysts for transesterification of methyl carboxylates and alcohols, offering an efficient approach in organic synthesis (Ishihara et al., 2008).
  • Fluorous Phase Soluble Palladium Nanoparticles : Moreno-Mañas et al. (2001) described the use of 1,5-bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one to stabilize palladium nanoparticles for Suzuki cross-couplings and Heck reactions, highlighting the potential in organic reactions (Moreno-Mañas et al., 2001).

Fuel Cell Technology

  • Sulfonated Naphthalene Dianhydride Based Polyimide Copolymers : Einsla et al. (2005) studied the properties of sulfonated polyimide copolymers for potential application in fuel cell technologies, highlighting their role in enhancing proton conductivity and methanol permeability (Einsla et al., 2005).

Synthesis and Characterization of Complex Compounds

  • Synthesis of Novel Complexes and Ligands : Several studies have focused on synthesizing and characterizing various complex compounds using derivatives of [3,5-Bis(methylsulfonyl)phenyl]methanol or similar structures, demonstrating their potential in creating new materials with unique properties. These include work by Munck et al. (2017), Bergman & Wachtmeister (1978), and Gharamaleki et al. (2016) (Munck et al., 2017), (Bergman & Wachtmeister, 1978), (Gharamaleki et al., 2016).

Photophysical Studies and Oxygen Generation

  • Halogenated Squaraine Dyes : Ramaiah et al. (1997) conducted photophysical studies on halogenated squaraine dyes, which can be linked to [3,5-Bis(methylsulfonyl)phenyl]methanol derivatives, highlighting their potential in photochemotherapy (Ramaiah et al., 1997).

properties

IUPAC Name

[3,5-bis(methylsulfonyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDJNQHFOJHFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375549
Record name [3,5-bis(methylsulfonyl)phenyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-Bis(methylsulfonyl)phenyl]methanol

CAS RN

849924-86-3
Record name 3,5-Bis(methylsulfonyl)benzenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-bis(methylsulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-Bis(methylsulfonyl)phenyl)methanol
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